molecular formula C9H15Cl2F3N4 B2420563 methyl({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride CAS No. 2137766-69-7

methyl({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride

Cat. No.: B2420563
CAS No.: 2137766-69-7
M. Wt: 307.14
InChI Key: OHVOQBDXXOZTIK-UHFFFAOYSA-N
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Description

methyl({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

N-methyl-1-[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4.2ClH/c1-13-5-7-14-15-8-6(9(10,11)12)3-2-4-16(7)8;;/h6,13H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVOQBDXXOZTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1CCCC2C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

    N-Methylation: The N-methylation of the triazolopyridine core can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

methyl({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of methyl({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridine Derivatives: Compounds with similar triazolopyridine cores but different substituents.

    Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, which imparts unique chemical and biological properties.

Uniqueness

methyl({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride is unique due to its specific combination of the triazolopyridine core, trifluoromethyl group, and N-methylation. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Methyl({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride, identified by its CAS number 2137766-69-7, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₃F₃N₄
  • Molecular Weight : 234.22 g/mol
  • CAS Number : 2137766-69-7
PropertyValue
Molecular FormulaC₉H₁₃F₃N₄
Molecular Weight234.22 g/mol
CAS Number2137766-69-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. A study involving various derivatives demonstrated that certain compounds exhibited significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

In a comparative study of synthesized derivatives of the compound, it was found that:

  • Compounds with thiourea modifications showed enhanced activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • The minimum inhibitory concentration (MIC) values ranged from 6.25 to 25.0 mg/mL , indicating moderate to high efficacy compared to standard antibiotics like Ciprofloxacin (MIC 1.562–3.125 mg/mL) .

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of the compound to target proteins. The results indicated:

  • Binding Energies : Ranged from -8.1 to -9.8 kcal/mol for various derivatives.
  • The compound exhibited favorable interactions with poly(ADP-ribose) polymerase (PARP), suggesting potential for therapeutic applications in cancer treatment .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
  • Disruption of Membrane Integrity : It could compromise the integrity of microbial cell membranes, leading to cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves cyclocondensation reactions using triethylamine (0.5 mmol) in dimethylformamide (DMF) under heating (120°C for 10 hours). Reaction progress is monitored via thin-layer chromatography (TLC), followed by recrystallization from ethanol/DMF mixtures to isolate the product . Optimize yields by adjusting stoichiometric ratios of aldehydes and amines, and by controlling reaction time/temperature to minimize side products.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment (>98% purity threshold). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks, complemented by elemental analysis (C, H, N, Cl) to validate the molecular formula (C₈H₁₃Cl₂F₃N₄) .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. The dihydrochloride salt is hygroscopic; avoid exposure to moisture to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize the scale-up of synthesis processes for this compound?

  • Methodology : Implement AI-driven process simulations to model heat transfer, reagent mixing, and crystallization kinetics. For example, COMSOL can predict optimal reactor configurations and solvent ratios to minimize energy consumption while maximizing yield during recrystallization .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in the triazolopyridine core?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Grow crystals via slow evaporation of methanol at controlled temperatures (573 K reported for analogous triazolo-pyrimidines). Analyze bond angles (e.g., N1–C1–C2 = 113.54°) and torsion angles to confirm stereoelectronic effects of the trifluoromethyl group .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts or HPLC retention times)?

  • Methodology :

  • Step 1 : Re-examine synthetic intermediates (e.g., via LC-MS) to identify impurities or byproducts.
  • Step 2 : Cross-validate NMR assignments with density functional theory (DFT) calculations to predict chemical shifts.
  • Step 3 : Compare HPLC retention times with structurally similar compounds (e.g., 8-methyl-2-[4-(trifluoromethyl)phenyl]triazolo-pyrimidines) to rule out column interaction artifacts .

Methodological Notes

  • Key Reagents : Triethylamine (for pH control), DMF (polar aprotic solvent), and ethanol/DMF mixtures (recrystallization) .
  • Analytical Cross-Checks : Use IR spectroscopy to confirm functional groups (e.g., triazole C=N stretches at ~1600 cm⁻¹) and mass spectrometry for molecular ion peaks (theoretical m/z: 293.12 for [M+H]⁺) .
  • Safety : Handle trifluoromethyl-containing intermediates in fume hoods due to potential HF release during decomposition .

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